molecular formula C13H8BrClO B140548 3-Bromo-2'-chlorobenzophenone CAS No. 135774-38-8

3-Bromo-2'-chlorobenzophenone

Cat. No. B140548
M. Wt: 295.56 g/mol
InChI Key: DPUVTKIEEJVZOY-UHFFFAOYSA-N
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Description

3-Bromo-2'-chlorobenzophenone is a halogenated organic compound that is part of the broader class of benzophenones. It is characterized by the presence of a bromine atom and a chlorine atom attached to a benzophenone backbone. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of halogenated benzophenones, such as 3-Bromo-2'-chlorobenzophenone, typically involves halogenation reactions where bromine and chlorine are introduced into the benzophenone structure. While the provided papers do not directly describe the synthesis of 3-Bromo-2'-chlorobenzophenone, they do offer insights into related halogenation reactions and the formation of similar compounds. For instance, the formation of bromochlorodibenzo-p-dioxins from the pyrolysis of a mixture of 2-bromophenol and 2-chlorophenol suggests that halogenated phenols can undergo thermal transformations to yield complex structures .

Molecular Structure Analysis

The molecular structure of halogenated benzophenones can be elucidated using spectroscopic methods such as IR, UV-Vis, and NMR, as well as X-ray crystallography. For example, the synthesis and characterization of a hydrazone derivative of a bromo-chloro-phenol compound were achieved using these methods, providing detailed information on the molecular geometry and vibrational frequencies . Similarly, the structural characterization of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol through X-ray diffraction and spectroscopic techniques can offer insights into the structural features of 3-Bromo-2'-chlorobenzophenone .

Chemical Reactions Analysis

The reactivity of halogenated benzophenones like 3-Bromo-2'-chlorobenzophenone can be inferred from studies on similar compounds. For instance, the transformation of bromophenols during aqueous chlorination indicates that these compounds can undergo electrophilic substitution reactions and single-electron transfer reactions, leading to various byproducts . Additionally, the study of the reaction mechanisms of bromophenols with chlorine suggests that the presence of bromine can influence the reactivity of the chlorine atom in the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2'-chlorobenzophenone can be predicted based on studies of related bromophenols and chlorophenols. For example, the influence of intramolecular hydrogen bonding, steric effects, and electrostatic interactions on the molecular properties of bromophenols has been documented . These interactions can affect properties such as bond lengths, vibrational frequencies, and acidity. Additionally, the study of 3,4-dichlorobenzophenone provides information on the vibrational frequencies, electronic transitions, and reactivity descriptors that could be relevant to 3-Bromo-2'-chlorobenzophenone .

Scientific Research Applications

Interaction with Glycine and Glutamate NMDA Receptors

A study by Kopanytsia (2003) explored the effects of 2-amino-5-bromo-2'-chlorobenzophenone (ABPH), a metabolite of phenazepam, on glycine and glutamate NMDA receptors in rat hippocampal pyramidal neurons. This research found that ABPH, in concentrations of 3-10 µM, exhibited an inhibitory effect on glycine receptors, more pronounced after pre-incubation with the drug. Also, the peak amplitude of NMDA receptor-mediated currents was slightly potentiated after prolonged exposure to ABPH. This indicates a notable effect of the benzophenone metabolites on the action of phenazepam and other benzodiazepine drugs (Kopanytsia, 2003).

Synthesis of Carbofunctional α,β-Unsaturated Sulfides

Timokhina et al. (2001) researched the synthesis of carbofunctional α,β-unsaturated sulfides using 3-Bromo-2-phenyl-1-indenone. This study demonstrated that in the presence of perchlorate anion, 3-Bromo-2-phenyl-1-indenone reacts with enaminothioketones to yield oxoimmoniosulfides. This research contributes to the understanding of the chemical reactions and potential applications of brominated benzophenone derivatives in organic synthesis (Timokhina et al., 2001).

Photoreaction Mechanisms

Akai et al. (2002) studied the photoreaction mechanisms of 2-bromophenols, including 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols. This research, utilizing low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation, found that 4-bromo-2,5-cyclohexadienone is mainly produced from 2-bromophenol. This research helps in understanding the photoreactivity and potential applications of brominated benzophenones in photochemistry (Akai et al., 2002).

DNA Binding and Antioxidant Properties

Rasool et al. (2021) synthesized two new chalcones, including one derived from 3-Bromo-2'-chlorobenzophenone, and studied their DNA binding, urease inhibition, antioxidant potential, and molecular docking properties. The experimental results revealed that these compounds interact strongly with Salmon sperm DNA through intercalation mode. This research contributes to the potential biomedical applications of brominated benzophenones in drug discovery (Rasool et al., 2021).

properties

IUPAC Name

(3-bromophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUVTKIEEJVZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568108
Record name (3-Bromophenyl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2'-chlorobenzophenone

CAS RN

135774-38-8
Record name (3-Bromophenyl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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